2-Sulfanylidene-1,3-thiazolidin-5-one
Overview
Description
2-Sulfanylidene-1,3-thiazolidin-5-one is a useful research compound. Its molecular formula is C3H3NOS2 and its molecular weight is 133.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitumor Activities :
- Synthesized derivatives of 2-Sulfanylidene-1,3-thiazolidin-5-one have shown promising antimicrobial activities against different bacterial and fungal strains (Gouda, Berghot, Shoeib, & Khalil, 2010).
- Additionally, 5-ylidene derivatives have been synthesized and screened for antitumor activity, demonstrating moderate effectiveness against malignant tumor cells (Horishny, Chaban, & Matiychuk, 2020).
Biological Activities and Synthesis for Medicinal Chemistry :
- 1,3-Thiazolidin-4-ones, a group containing the 2-Sulfanylidene variant, are known for their broad biological activities and are used extensively as synthons for various biologically active compounds (Cunico, Gomes, & Vellasco, 2008).
Anticancer and Antioxidant Activity :
- Studies have been conducted to explore the potential of thiazolidin-4-ones, including this compound derivatives, as anticancer agents in various cancer cells such as human breast cancer cells. These compounds have shown a dose-dependent cytotoxic effect and induced apoptotic DNA degradation, alongside moderate antioxidant activities (Isloor, Sunil, Shetty, Malladi, Pai, & Maliyakkl, 2012).
Chemical Structure and Molecular Interactions :
- The chemical structure and properties of this compound derivatives have been a subject of study to understand their interactions and potential applications. Investigations into their crystal structure and molecular interactions have provided insights into their stability and possible uses in further chemical syntheses (Shahwar, Tahir, Kashif, Saeed, & Bukhari, 2012).
properties
IUPAC Name |
2-sulfanylidene-1,3-thiazolidin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NOS2/c5-2-1-4-3(6)7-2/h1H2,(H,4,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEUSQGAAOSCEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)SC(=S)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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